2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline
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Overview
Description
2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline is a synthetic organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. This compound is characterized by the presence of multiple methyl groups and a toluene-4-sulfonyl group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methyl Groups: Methylation can be performed using methyl iodide (CH₃I) and a strong base such as sodium hydride (NaH).
Attachment of the Toluene-4-sulfonyl Group: This step can be carried out by reacting the quinoline derivative with toluene-4-sulfonyl chloride (TsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can introduce new functional groups into the quinoline ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitro-substituted quinolines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6-Tetramethyl-1,2-dihydro-quinoline: Lacks the toluene-4-sulfonyl group, which may affect its chemical reactivity and biological activity.
Toluene-4-sulfonyl-quinoline: Lacks the multiple methyl groups, which can influence its solubility and interaction with biological targets.
Uniqueness
2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline is unique due to the combination of its structural features, which can impart distinct chemical and biological properties. The presence of multiple methyl groups and a toluene-4-sulfonyl group can enhance its stability, solubility, and potential interactions with various molecular targets.
Properties
IUPAC Name |
2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-14-6-9-17(10-7-14)24(22,23)21-19-11-8-15(2)12-18(19)16(3)13-20(21,4)5/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDHKWIGJESRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(=CC2(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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